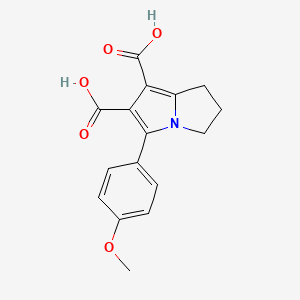

5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

Vue d'ensemble

Description

5-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolizine ring system and a methoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as diaminobenzoic acid derivatives, under specific conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the formation of the pyrrolizine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Cycloaddition Reactions

Pyrrolizine derivatives often participate in cycloaddition reactions due to their conjugated systems. For example:

-

[6 + 2]-Cycloaddition : Similar to the [6 + 2]-cycloaddition of pyrrole-2-methides with aryl acetaldehydes (Scheme 2 in ), the dihydro-pyrrolizine core could react with electron-deficient dienophiles (e.g., enols or carbonyls) to form bicyclic products.

Key Parameters for Cycloaddition:

Functionalization of Carboxylic Acid Groups

The dicarboxylic acid moieties at positions 6 and 7 are reactive sites for derivatization:

-

Esterification : Methanol or other alcohols under acidic conditions could convert the carboxylic acids to methyl esters, as seen in related pyrrolizine systems (e.g., methyl 7-methoxycarbonyl derivatives in ).

-

Amidation : Coupling with amines (e.g., via EDCI/HOBt) could yield diamides, though steric hindrance from the 4-methoxyphenyl group may limit reactivity.

Example Reaction Pathway:

-

Step 1 : Activation of carboxylic acids with thionyl chloride (SOCl₂).

-

Step 2 : Reaction with primary amines to form amides.

Lactam Formation

The dihydro-pyrrolizine scaffold can undergo intramolecular cyclization to form lactams, a common motif in bioactive molecules:

-

Oxidative Lactamization : Dess-Martin periodinane oxidizes hemiaminals to lactams with retained stereochemistry (Scheme 4B in ).

Conditions for Lactam Formation:

| Reagent | Outcome | Yield (Analogous Systems) |

|---|---|---|

| Dess-Martin periodinane | Mild oxidation to lactam | 73% |

| Sc(OTf)₃ | Iminium ion formation for trapping | 87% |

Post-Synthetic Modifications

-

Hemiaminal Functionalization : The hemiaminal group (if present) can be derivatized via:

Stereochemical Considerations

-

Enantioselective Synthesis : Chiral phosphoric acids (e.g., BINOL derivatives) induce high enantioselectivity in pyrrolizine synthesis (up to 95:5 e.r. for para-methoxy-substituted aryl groups) .

-

Steric Effects : ortho-Substituted aryl groups reduce enantioselectivity due to steric hindrance (e.g., 4b in ).

Limitations and Challenges

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid has shown potential as a bioactive molecule. It can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic applications.

Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mécanisme D'action

The mechanism by which 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

5-(4-Methoxyphenyl)-1,3-cyclohexanedione

5-(4-Methoxyphenyl)-1H-indoles

5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness: 5-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid stands out due to its unique pyrrolizine ring system, which is not commonly found in other similar compounds. This structural feature contributes to its distinct chemical and biological properties.

Activité Biologique

5-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is a compound belonging to the pyrrolizine family, notable for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H15NO5

- Molecular Weight : 301.298 g/mol

- Structure : The compound features a pyrrolizine ring with methoxy and dicarboxylic acid substituents, which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal (HT29) cancers.

The compound exhibited a dose-dependent increase in apoptosis in MCF-7 cells, indicating its potential to induce programmed cell death through mechanisms involving the inhibition of key oncogenic pathways such as EGFR and CDK2 .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It shows promise in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The mechanism involves modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits COX enzymes and other kinases involved in cancer progression.

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways.

- Molecular Docking Studies : Computational analyses suggest high binding affinities to targets like COX-2 and EGFR, supporting its role as a potential therapeutic agent .

Study on Antiproliferative Activity

In a comparative study involving several pyrrolizine derivatives, this compound was found to have superior antiproliferative activity against MCF-7 cells compared to standard chemotherapeutics like lapatinib . The selectivity index (SI) was calculated to assess the toxicity against normal cells (MRC5), revealing favorable selectivity for cancer cells.

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is necessary to fully understand the therapeutic potential of this compound. Preliminary animal studies are suggested to evaluate pharmacokinetics and biodistribution.

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-22-10-6-4-9(5-7-10)14-13(16(20)21)12(15(18)19)11-3-2-8-17(11)14/h4-7H,2-3,8H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAQNDSWOZHGCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=C3N2CCC3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666744 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.